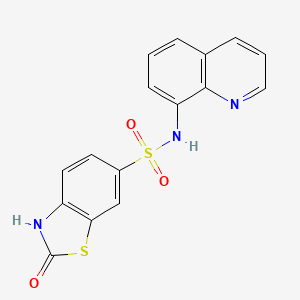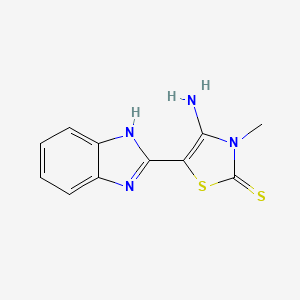![molecular formula C12H14FN5O B3746687 6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3746687.png)
6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. It was first synthesized in 1998 by Pfizer Inc. and has since been the subject of numerous scientific studies.
Mécanisme D'action
6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a selective inhibitor of FGFR1, FGFR2, and FGFR3, which are overexpressed in many types of cancer. It binds to the ATP-binding pocket of the receptor and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes in tumor growth and metastasis. In addition, 6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been shown to sensitize cancer cells to radiation therapy and chemotherapy, thereby enhancing their effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine is its selectivity for FGFR1, FGFR2, and FGFR3, which reduces the risk of off-target effects. It also has a relatively low toxicity profile, making it suitable for use in preclinical studies. However, its efficacy may be limited by the development of resistance mechanisms, which can occur through mutations in the FGFR receptor or activation of alternative signaling pathways.
Orientations Futures
Include the development of more potent and selective FGFR inhibitors, the identification of biomarkers that can predict response to treatment, and the investigation of combination therapies that can enhance the effectiveness of 6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine. In addition, studies are needed to investigate the potential use of 6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine in other diseases, such as cardiovascular disease and neurodegenerative disorders.
Applications De Recherche Scientifique
6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential application in cancer therapy, particularly in the treatment of solid tumors such as glioblastoma, prostate cancer, and breast cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor angiogenesis and metastasis.
Propriétés
IUPAC Name |
6-[(2-fluorophenoxy)methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O/c1-18(2)12-16-10(15-11(14)17-12)7-19-9-6-4-3-5-8(9)13/h3-6H,7H2,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVGQGKSEWNUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorophenyl)-N'-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea](/img/structure/B3746605.png)

![5-fluoro-2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3746618.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3746626.png)
![ethyl 1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B3746632.png)

![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B3746661.png)

![5-[4-(methylthio)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-tetrazole](/img/structure/B3746674.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B3746682.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B3746696.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B3746704.png)

![N-1,3-benzodioxol-5-yl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3746723.png)